1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC15611928
Molecular Formula: C24H27FN2O4
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27FN2O4 |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | (4E)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C24H27FN2O4/c1-5-31-19-11-8-17(14-15(19)2)22(28)20-21(16-6-9-18(25)10-7-16)27(13-12-26(3)4)24(30)23(20)29/h6-11,14,21,28H,5,12-13H2,1-4H3/b22-20+ |
| Standard InChI Key | HDBSLEFZHWOZJW-LSDHQDQOSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)/O)C |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O)C |
Introduction
1-[2-(Dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound belonging to the class of pyrrolidine derivatives. It features a unique molecular structure with multiple functional groups, including a dimethylamino group, an ethoxy group, a hydroxy group, and a fluorophenyl moiety. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple steps, each requiring careful optimization to ensure high yields and purity of the final product. The chemical reactivity involves interactions of the functional groups present in its structure. For example, the hydroxy group can participate in nucleophilic substitutions and hydrogen bonding, while the dimethylamino group may facilitate protonation and contribute to basicity. The ethoxy group allows for potential esterification reactions, and the fluorophenyl moiety can engage in electrophilic aromatic substitution reactions due to its electron-withdrawing characteristics.
Biological Activities and Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume